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Indium acetate

Cat. No.: B1581389
CAS No.: 25114-58-3
M. Wt: 174.87 g/mol
InChI Key: LGHOYKSQIQISBI-UHFFFAOYSA-N
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Description

Significance of Indium Compounds in Contemporary Chemistry

Indium, a post-transition metal, and its compounds have become indispensable in modern technology and chemical synthesis. chemistrycool.comsamaterials.com A primary application of indium is in the production of indium tin oxide (ITO), a transparent conductive film crucial for manufacturing liquid crystal displays (LCDs), touch screens, and solar panels. aip.orgrsc.org Indium compounds like indium phosphide (B1233454) (InP) and indium antimonide (InSb) are key materials in semiconductor technology, valued for their high electron mobility. chemistrycool.comwikipedia.org Furthermore, indium's ability to form alloys that enhance strength and corrosion resistance, often referred to as a "metal vitamin," highlights its importance in materials science. samaterials.com In the realm of chemical synthesis, indium compounds are recognized for their unique reactivity and are increasingly used as catalysts and precursors. chemimpex.comrsc.org

Role of Carboxylate Ligands in Indium Coordination Chemistry

Carboxylate ligands play a crucial role in the coordination chemistry of indium, influencing the structure and reactivity of the resulting complexes. The interaction between indium and carboxylate ligands is fundamental to the formation of stable metal-organic frameworks (In-MOFs). rsc.org These frameworks are noted for their high stability, which is attributed to the strong coordination bonds between the high-valence In(III) ion (a hard acid) and the oxygen atoms of the carboxylate groups (hard bases). rsc.org The relatively large ionic radius of the In³⁺ ion also contributes to the kinetic instability of the coordination, which can facilitate ligand exchange and the formation of single-crystal structures. rsc.org This tailored interaction is being explored for applications in gas storage, separation, and catalysis. rsc.org In the synthesis of nanomaterials, such as indium phosphide (InP) quantum dots, carboxylate ligands are used to control nucleation and growth processes, thereby influencing the size and properties of the resulting nanocrystals. osti.govacs.org

Historical Context of Indium Acetate (B1210297) Utilization in Research

Historically, the use of indium acetate in research has evolved with the growing understanding of indium's properties. Early applications were often tied to the broader exploration of indium compounds. A significant area of research has been its use as a precursor for various indium-containing materials. For instance, this compound has been employed in the synthesis of indium oxide thin films and indium phosphide quantum dots. wikipedia.orgindium.com Its role as a catalyst has also been a subject of investigation. Research has demonstrated its effectiveness in catalyzing intermolecular radical additions of organic iodides to electron-deficient alkenes. acs.orgnih.gov More recently, its application has expanded into advanced materials, such as in the passivation of perovskite quantum dots to enhance their stability for optoelectronic applications. mdpi.com

Scope and Advanced Perspectives in this compound Investigations

Current and future research on this compound is focused on leveraging its unique properties for cutting-edge applications. One promising area is in the development of advanced electronic and optoelectronic devices. chemimpex.com Its use as a precursor for materials like indium tin oxide (ITO) and indium phosphide quantum dots continues to be a major driver of research. aip.orgindium.com In catalysis, investigations are ongoing to develop more efficient and environmentally friendly synthetic methods using this compound. acs.org The compound's role in the synthesis of metal-organic frameworks (In-MOFs) with tailored properties for applications such as chemical sensing and separation is another active area of exploration. rsc.orgresearchgate.net Furthermore, the unique properties of this compound make it a candidate for creating novel composite materials with enhanced functionalities. mdpi.com

Properties and Synthesis of this compound

This compound is a white, crystalline powder that is soluble in water, mineral acids, and acetic acid. funcmater.comwikipedia.orgchemicalbook.com It decomposes to form indium oxide upon heating. attelements.comsamaterials.comsigmaaldrich.com

Table 1: Physical and Chemical Properties of this compound

Property Value Reference
Chemical Formula In(C₂H₃O₂)₃ attelements.comsamaterials.com
Molecular Weight 291.95 g/mol funcmater.com
Appearance White crystalline solid funcmater.comaip.org
Melting Point 270-280 °C (decomposes) funcmater.com
Solubility Soluble in water, acetic acid, and mineral acids funcmater.comwikipedia.orgchemicalbook.com

| CAS Number | 25114-58-3 | funcmater.com |

Synthesis Methods: this compound can be synthesized through several methods. One common method involves the reaction of indium(III) hydroxide (B78521) with concentrated acetic acid. funcmater.com Another approach is the reaction of elemental indium with acetic acid in the presence of hydrogen peroxide. funcmater.comprocurementresource.com It can also be prepared by reacting indium or triethylindium (B1595915) with frozen acetic acid. wikipedia.org

Detailed Research Findings

Recent research has highlighted the versatility of this compound in various applications:

Catalysis: Indium(III) acetate has been effectively used as a catalyst for the intermolecular radical addition of organic iodides to electron-deficient alkenes at room temperature. acs.orgnih.gov This tin-free radical addition method is valued for its compatibility with various functional groups and its environmentally sound reaction conditions. acs.org

Materials Synthesis: It serves as a crucial precursor for fabricating indium sulfide (B99878) (In₂S₃) thin films, which are used as electron transport layers in perovskite solar cells. It is also used to prepare indium arsenide quantum dots, which are infrared-emitting nanomaterials with applications in optoelectronics and biomedicine. Furthermore, it is a key ingredient in the production of indium phosphide (InP) quantum dots, which are important for enhancing color precision in advanced flat-panel displays. indium.comindium.com

Passivation Agent: In a recent study, this compound was used to passivate the surface defects of CsPbBr₃ quantum dots. This treatment improved the stability of the quantum dots in harsh environments, making them more suitable for commercial applications in sensors, LEDs, and solar cells. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H4InO2 B1581389 Indium acetate CAS No. 25114-58-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

25114-58-3

Molecular Formula

C2H4InO2

Molecular Weight

174.87 g/mol

IUPAC Name

indium(3+);triacetate

InChI

InChI=1S/C2H4O2.In/c1-2(3)4;/h1H3,(H,3,4);

InChI Key

LGHOYKSQIQISBI-UHFFFAOYSA-N

SMILES

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[In+3]

Canonical SMILES

CC(=O)O.[In]

Other CAS No.

25114-58-3

Pictograms

Irritant

Origin of Product

United States

Synthetic Methodologies and Precursor Design

Advanced Strategies for Indium Acetate (B1210297) Synthesis

Indium acetate serves as a critical precursor in the synthesis of various functional materials. Its utility is enhanced by a range of synthetic methodologies that allow for precise control over the final product's properties. These methods span from traditional solution-phase routes to more modern mechanochemical and solvothermal approaches.

Solution-Phase Synthetic Routes and Ligand Exchange Processes

Solution-phase synthesis is a foundational method for producing indium-containing nanomaterials, where this compound is a common starting material. For instance, in the synthesis of Indium Arsenide (InAs) colloidal quantum dots (CQDs), this compound is reacted with oleic acid and a suitable arsenic source like tris(trimethylgermyl)arsine. utoronto.cascholaris.ca The as-synthesized quantum dots are often capped with oleate (B1233923) ligands, resulting in an indium-rich surface stoichiometry. utoronto.cascholaris.ca

A key strategy to modify the properties of these nanomaterials is through solution-phase ligand exchange. This process involves replacing the original surface ligands with new ones to alter characteristics such as stoichiometry, stability, and electronic properties. For example, the indium-oleate shell on InAs CQDs can be removed and replaced with thiol-containing ligands, such as 2-mercaptoethanol, in a polar solvent like N,N-dimethylformamide (DMF). utoronto.cascholaris.ca This exchange balances the stoichiometry of the InAs CQDs, which is crucial for improving their optoelectronic performance by reducing intragap states that can lead to non-radiative recombination. utoronto.cascholaris.ca The process can be visually confirmed by the phase transfer of the CQDs from a nonpolar solvent to a polar one. utoronto.ca

Similarly, co-passivation strategies involving a secondary ligand exchange step have been developed. After an initial halide exchange, introducing a ligand like methylammonium (B1206745) acetate can further passivate the surface of InAs CQDs, reducing defects and improving stability. utoronto.ca The choice of ligands and solvents is critical, as it dictates the final surface chemistry and, consequently, the material's performance in devices.

Table 1: Ligand Exchange Processes in this compound-Derived Nanomaterials

Initial Material Original Ligand Exchanging Ligand(s) Solvent System Outcome Reference(s)
InAs CQDs Oleic Acid (OA) 2-mercaptoethanol (ME) Octane / N,N-dimethylformamide (DMF) Balanced stoichiometry, transfer to polar phase utoronto.cascholaris.ca
InAs CQDs Oleic Acid (OA) Ammonium Acetate (AA) N,N-dimethylformamide (DMF) InAs-AA CQD solids with ~0.8 stoichiometry utoronto.cascholaris.ca
InAs CQDs Halide Methylammonium Acetate (MaAc) N,N-dimethylformamide (DMF) Co-passivation, reduced defects, improved stability utoronto.ca
InP-based QDs Myristic Acid 1,2-hexadecanedithiol Hexane / Acetone Improved stability at ambient and high temperatures rsc.org

Mechanochemical Approaches for this compound Precursors

Mechanochemistry, or synthesis through mechanical grinding, offers a rapid, efficient, and environmentally friendly alternative to traditional solvent-based methods. researchgate.net This solid-state approach has been successfully employed for the synthesis of indium(III) complexes and metal-organic frameworks (MOFs) using this compound as a precursor. researchgate.netresearchgate.net

One notable example is the synthesis of an indium-based MOF, InOF-1, by ball-milling this compound hexahydrate with 3,3′,5,5′-biphenyltetracarboxylic acid. researchgate.net This solvent-free or liquid-assisted grinding method can significantly reduce reaction times and produce highly crystalline and porous materials. researchgate.netresearchgate.net The addition of a small amount of a liquid, such as acetonitrile, can facilitate the reaction and improve the product's properties, such as its surface area. researchgate.net

Mechanochemical synthesis has also been used to prepare more complex nanostructures. For instance, CuInS₂/ZnS nanocrystals have been synthesized in a two-step mechanochemical process where tetragonal CuInS₂ is first prepared from its elemental precursors, and then co-milled with zinc acetate dihydrate and sodium sulphide to form the final nanocomposite. nih.govmdpi.com This demonstrates the versatility of mechanochemistry in creating multicomponent materials from simple precursors, including acetates. nih.govmdpi.com

Table 2: Examples of Mechanochemical Synthesis Using Indium-Based Precursors

Target Material Indium Precursor Co-reactants Synthesis Conditions Key Finding Reference(s)
InOF-1 (MOF) This compound hexahydrate 3,3′,5,5′-biphenyltetracarboxylic acid Ball-milling, 20 min, with CH₃CN Highly crystalline, porous material with high surface area researchgate.net
CuInS₂/ZnS Nanocrystals Indium (elemental) Copper, Sulphur, Zinc acetate dihydrate, Sodium sulphide Two-step co-milling Formation of nanocomposite with significantly increased surface area nih.govmdpi.com
Indium(III) BIAN complexes Indium(III) precursor Bis(imino)acenaphthene (BIAN) ligands Ball-milling with acetic acid catalyst Bypasses large solvent quantities, reduces reaction times researchgate.net

Precursor Reactivity in Non-Aqueous and Solvothermal Systems

The reactivity of this compound in non-aqueous and solvothermal systems is fundamental to the synthesis of metal oxide nanoparticles with controlled properties. Non-aqueous sol-gel routes, often conducted under solvothermal conditions (in a sealed vessel above the solvent's boiling point), offer advantages over aqueous systems, such as slower reaction rates that allow for better control over crystallization. acs.orgznaturforsch.com

In these systems, organic solvents like benzyl (B1604629) alcohol not only act as the reaction medium but also as an oxygen source for the formation of the metal oxide. acs.org The reaction of this compound in such solvents can lead to the formation of indium hydroxide (B78521) [In(OH)₃] or indium oxide (In₂O₃) nanostructures. tandfonline.com For example, In(OH)₃ can be synthesized by reacting this compound with sodium hydroxide in ethanol (B145695), water, or a mixture, within a Teflon-lined autoclave at elevated temperatures. tandfonline.com Subsequent calcination of the In(OH)₃ yields In₂O₃ nanoparticles. tandfonline.com

The choice of solvent and other precursors is crucial. In the synthesis of indium tin oxide (ITO), reacting indium acetylacetonate (B107027) and tin tert-butoxide in benzyl alcohol allows for the preparation of phase-pure materials. acs.org The slower reaction kinetics in non-aqueous systems facilitate matching the reactivity of different metal precursors, which is essential for creating complex, doped, or multi-metal oxides. acs.orgznaturforsch.com These methods enable control over particle size, morphology, and crystallinity. acs.orgtandfonline.com

Design Principles for this compound-Based Precursors

The design of precursors based on this compound is a strategic approach to fabricating materials with specific, predetermined characteristics. By modifying the precursor structure and its ligands, researchers can tune its reactivity and decomposition behavior to control the deposition of thin films and the formation of nanostructures.

Tailoring Precursor Structures for Specific Material Deposition

The structure of the indium precursor is a key determinant of the final material's properties. For solution-based deposition techniques like inkjet printing, metal acetates, including this compound, are advantageous because they are soluble in various organic solvents, can form uniform gels upon printing to avoid the "coffee-ring effect," and decompose at low temperatures to yield high-purity metal oxides. royalsocietypublishing.org

For complex oxides like indium tin oxide (ITO), the precursor formulation is critical. Simply dissolving this compound and a tin acetate in a solvent may lead to phase separation of In₂O₃ and SnO₂ upon heating. royalsocietypublishing.org However, by chelating the metal acetates with a solvent like acetylacetone, stable acetylacetonate complexes are formed. These complexes act as the true precursors, preventing phase separation and leading to films with significantly higher conductivity. royalsocietypublishing.org

The choice of indium precursor also impacts reactivity and the accessible range of material properties. While indium(III) acetate is common, other precursors like indium(II) chloride have been shown to be significantly more reactive than their indium(III) counterparts in the synthesis of Ag-In-S and Ag-In-Zn-S nanocrystals. acs.org This highlights that the oxidation state and ligand environment of the indium center are critical design parameters for tuning precursor reactivity for specific applications, such as the synthesis of InSb quantum dots which requires highly reactive precursors. rsc.org

Ligand Modification and Steric Hindrance Considerations for Enhanced Reactivity

Ligand engineering is a powerful tool for controlling the reactivity of indium-based precursors. The size, shape, and electronic nature of the ligands attached to the indium center can profoundly influence the nucleation and growth of nanocrystals. researchgate.netchemrxiv.org

Steric hindrance, the effect of the physical size of ligands on a reaction, is a key consideration. In the synthesis of indium phosphide (B1233454) (InP) quantum dots from indium carboxylates, the steric profile of the carboxylate ligand can be tuned to control the precursor's reactivity. chemrxiv.org For example, using substituted phenylacetate (B1230308) ligands, it was found that substituents in the meta-position could enhance reactivity by altering the ligand packing and lowering the dissociation energy of bridging carboxylates. Conversely, bulky substituents in the para-position can hinder the approach of other reactants, thereby reducing the conversion rate to quantum dots. chemrxiv.org

This principle of controlled steric hindrance can also be applied to facilitate ligand exchange processes. For larger quantum dots where ligand exchange is typically difficult due to the strong steric hindrance of long-chain native ligands, the introduction of a small amount of short-chain carboxylates (like formate (B1220265) or acetate) can disrupt the packing of the original ligands. scholaris.canorthwestern.edu This disruption provides better access for the incoming ligands, reducing the energy barrier for exchange and leading to more complete ligand replacement and improved material properties. scholaris.canorthwestern.edu These studies underscore that the careful selection and modification of ligands are essential for rationally designing precursors with tailored reactivity for advanced material synthesis. researchgate.netchemrxiv.org

Influence of Anionic Counterparts on Precursor Behavior

In the synthesis of indium-based materials, the choice of the anionic ligand attached to the indium metal center is a critical parameter that significantly influences the precursor's reactivity and the properties of the final product. The anion is not merely a passive counter-ion; its chemical nature dictates solubility, decomposition behavior, and interaction with other reagents, thereby controlling the nucleation and growth of nanomaterials. acs.org The selection of precursors with different anionic counterparts, such as acetate, chloride, nitrate (B79036), or acetylacetonate, allows for the tuning of material characteristics. acs.orgnih.gov

The reactivity of an indium precursor is inherently linked to its anionic component. acs.org For instance, in the synthesis of indium-containing nanocrystals, indium(III) acetate and indium(III) chloride are among the most frequently utilized precursors. nih.gov However, reports also detail the use of indium(III) nitrate, indium(III) acetylacetonate, and various indium halides. acs.org The reason for exploring this wide array of precursors stems from their varied reactivities, which are associated with factors like their solubility in the reaction medium. acs.org

A notable study demonstrated that the choice of starting material has a profound effect on the photocatalytic activity of indium oxide (In₂O₃) nanoparticles. acs.org When comparing In₂O₃ prepared from the thermal decomposition of indium(III) hydroxide versus indium(III) nitrate, significant differences in performance were observed. acs.org The research concluded that the oxidizing nature of the precursor's anion has a substantial impact on the formation of defects within the material's structure. acs.org These surface defects are crucial in designing active heterogeneous photocatalysts, highlighting the importance of precursor selection. acs.org

Further research comparing different indium precursors in the synthesis of Ag-In-S/ZnS nanocrystals revealed that the optical properties of the resulting materials were dependent on the indium source used. nih.gov Similarly, a comparison between In₂O₃ nanoparticles synthesized from this compound and those from indium acetylacetonate showed different resulting morphologies. scielo.br Nanoparticles from the un-irradiated this compound precursor were described as agglomerated and ill-defined spheres, whereas those from indium acetylacetonate under similar conditions produced well-defined and monodispersed nanoparticles. scielo.br

The influence of the anion extends to its role in ligand exchange and the formation of intermediate species during synthesis. For example, the synthesis of an indium oleate precursor involves heating indium(III) acetate with oleic acid, where the acetate is displaced to form the desired product. frontiersin.org In other complex systems, such as the formation of polyoxopalladates, an all-acetate-capped indium-palladium cluster can be used as a precursor which is then transformed into a phosphate-capped structure, demonstrating a controlled transformation dictated by the change in anionic counterparts. researchgate.netnih.gov

Even the halide anions (Cl⁻, Br⁻, I⁻) exhibit different behaviors. The use of InCl₃ versus the more reactive InCl₂ precursor, for example, leads to nanocrystals with distinct shapes and sizes under identical reaction conditions. acs.orgnih.gov While small concentrations of a zinc precursor showed no significant difference between InCl₂ and InCl₃, larger concentrations resulted in rod-like nanoparticles with InCl₂ and smaller, spherical nanocrystals with InCl₃. acs.orgnih.gov This demonstrates that the anionic environment, in concert with other reagents, plays a complex and determinative role in the final architecture of the nanomaterial.

The following table summarizes findings on how different anionic counterparts in indium precursors influence the resulting materials.

Indium PrecursorAnionic CounterpartSynthetic MethodObserved Influence and Resulting Product/Morphology
Indium(III) AcetateAcetate (CH₃COO⁻)Sol-gelUsed to produce indium hydroxide and indium oxide nanoparticles; resulted in agglomerated, ill-defined spherical nanoparticles. scielo.brtandfonline.com
Indium(III) AcetylacetonateAcetylacetonate (acac⁻)Thermal DecompositionProduced well-defined and monodispersed In₂O₃ nanoparticles. scielo.br
Indium(III) ChlorideChloride (Cl⁻)Heat-up SynthesisCommonly used precursor; resulted in spherical Ag-In-Zn-S nanocrystals of a specific size (4.2 nm) under high zinc concentration. acs.orgnih.gov
Indium(II) ChlorideChloride (Cl⁻)Heat-up SynthesisA more reactive precursor than InCl₃; yielded anisotropic, longitudinal Ag-In-Zn-S nanoparticles (9.9 nm length) under high zinc concentration. acs.orgnih.gov
Indium(III) NitrateNitrate (NO₃⁻)Thermal DecompositionThe oxidizing nature of the nitrate anion was found to have a substantial impact on defect formation in the resulting In₂O₃–x(OH)y photocatalyst. acs.org
Indium(III) BromideBromide (Br⁻)Solution ChemistryDifferent metal halide polyhedral anions were observed in solution depending on reactant ratios, influencing the final material.

Catalytic Transformations Mediated by Indium Acetate

Lewis Acid Catalysis in Organic Synthesis

The Lewis acidic nature of the indium(III) center is central to its catalytic activity. Indium(III) salts can activate a wide range of functional groups, facilitating bond formation and cleavage under mild conditions. researchgate.netresearchgate.net

Indium acetate (B1210297) and related indium(III) catalysts are effective in promoting acyl substitution reactions, such as acylation and transesterification. These transformations are fundamental in organic synthesis for the protection of functional groups and the synthesis of esters.

Indium(III) catalysts have been successfully employed for the acylation of alcohols and amines. For instance, indium(III) iodide has been shown to catalyze the heteroatom acylation using ethyl acetate in a transesterification process. researchgate.net A particularly noteworthy application is the acylation of tocopherol (Vitamin E) to produce tocopheryl acetate. iupac.org In this solvent-free reaction, indium catalysts demonstrated high efficiency at 323 K, achieving complete conversion in 15 to 90 minutes with a high substrate-to-catalyst ratio (s/c 1000 to 10 000). iupac.org A key advantage is the high selectivity, with minimal observation of saponification byproducts. iupac.org

The mechanistic pathway for these Lewis acid-catalyzed acyl substitutions generally involves the coordination of the indium(III) center to the carbonyl oxygen of the acylating agent (e.g., an acid anhydride (B1165640) or an ester). This coordination polarizes the carbonyl group, increasing its electrophilicity and rendering it more susceptible to nucleophilic attack by an alcohol or amine. In transesterification reactions, the indium catalyst activates the ester, facilitating the exchange of the alkoxy group. Research on indium-catalyzed insertion reactions of α-diazo esters into the carbon-carbon bond of alkyl acetates suggests a mechanism involving an "acetate shuttle system," where the Lewis acid abstracts the acetate group and delivers it to a carbocation intermediate within the catalytic cycle. thieme-connect.com

A summary of representative indium-catalyzed acylation reactions is presented below.

Table 1: Indium-Catalyzed Acyl Substitution Reactions

Catalyst Substrate Acylating Agent Product Conditions Yield Reference
In Catalysts Tocopherol Acetic Anhydride Tocopheryl Acetate Solvent-free, 323 K >95% iupac.org
InI₃ Alcohols/Amines Ethyl Acetate Corresponding Acetates/Amides Reflux High researchgate.net

Indium(III) acetate has been specifically identified as an effective catalyst for the intermolecular radical addition of organic iodides to electron-deficient alkenes. scientificlabs.co.ukacs.orgnih.gov This reaction provides a powerful method for carbon-carbon bond formation.

In a typical procedure, the reaction is carried out in the presence of a catalytic amount of indium(III) acetate and a reducing agent, such as phenylsilane (B129415), in a solvent like ethanol (B145695) at room temperature. acs.orgnih.gov This method is applicable to a range of simple and functionalized organic iodides. acs.org

The proposed reaction mechanism involves a radical chain process mediated by an indium hydride species. acs.org It is believed that the indium(III) acetate reacts with the phenylsilane via hydride transfer to form an active indium hydride intermediate. This indium hydride then abstracts an iodine atom from the organic iodide (R-I) to generate an organic radical (R•). The resulting radical adds to the electron-deficient alkene, and the subsequent radical intermediate is then reduced and protonated to yield the final product, regenerating the catalyst in the process. acs.org

Key findings from research in this area are highlighted in the table below.

Table 2: Indium(III) Acetate-Catalyzed Intermolecular Radical Additions

Organic Iodide Alkene Additive Product Conditions Yield Reference
1-Iodoadamantane Acrylonitrile PhSiH₃ α-(1-Adamantyl)propionitrile In(OAc)₃ (cat.), EtOH, rt 99% acs.org
Isopropyl Iodide Methyl Acrylate PhSiH₃ Methyl 3-iodoisovalerate In(OAc)₃ (cat.), EtOH, rt 83% acs.org

Indium(III) salts are potent Lewis acid catalysts for various cycloaddition reactions, which are crucial for the construction of cyclic and heterocyclic frameworks. researchgate.neteurekaselect.com While many studies employ indium halides or triflates, the underlying principle of Lewis acid activation by the In(III) ion is directly relevant to indium acetate. These reactions often proceed with high stereoselectivity. acs.orgudc.es

Indium(III)-catalyzed cascade cycloisomerization reactions of 1,5-enynes have been developed to synthesize complex tricyclic structures. acs.orgudc.es The reaction is initiated by the electrophilic activation of the alkyne by the indium catalyst, which triggers a cascade of cyclizations, including 6-endo-dig cyclization followed by hydroarylation or phenoxycyclization. acs.orgudc.es These processes are often highly stereospecific. For example, the reaction of (E)-1,5-enynyl aryl ethers with a catalytic amount of InI₃ leads to tricyclic products with specific diastereoselectivity. acs.orgudc.es

In the context of cycloadditions involving diazo compounds, the choice of Lewis acid can dictate the reaction pathway. For instance, the reaction between enoldiazoacetates and azomethine imines can yield [3+3]-cycloadducts with a rhodium catalyst, whereas using an indium(III) triflate catalyst promotes a [2+3]-cycloaddition to form different products. nih.gov This highlights the ability of the indium catalyst to promote a vinylogous association of the enoldiazo compound with the dipole's electrophilic site. nih.gov

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, are highly valued for their efficiency and atom economy. thieme-connect.descielo.br Indium catalysts, including indium(III) salts, have proven to be highly effective in promoting various MCRs. eurekaselect.comuc.pt

One prominent example is the A³-coupling (aldehyde-alkyne-amine) reaction to produce propargylamines. uc.ptresearchgate.net The indium catalyst is thought to activate both the C(sp³)-O bonds of acetals (used in place of aldehydes) and the C(sp)-H bond of the alkyne, with an iminium ion being a key intermediate in the reaction pathway. researchgate.net

Indium catalysts are also used in Hantzsch-type four-component reactions. In a synthesis of 3-substituted polyhydroquinoline-fatty acid hybrids, indium chloride was used as a catalyst, providing yields between 62% and 75%. scielo.br Furthermore, indium-based metal-organic frameworks (MOFs) have shown remarkable catalytic activity in the Ugi four-component reaction, which involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. rsc.org The Lewis acidity of the indium centers within the MOF structure is crucial for activating the substrates. rsc.org

Cycloaddition Reactions and Catalytic Stereoselectivity

This compound as a Catalyst in Heterogeneous Systems

The development of heterogeneous catalysts is a key goal in green chemistry, as it simplifies catalyst recovery and product purification. Indium compounds, including this compound, can be immobilized on solid supports to create effective and recyclable heterogeneous catalysts. acs.orgias.ac.in

While research often focuses on supported indium halides or oxides, the principles are applicable to this compound. The support material, typically a high-surface-area solid like mesoporous silica (B1680970) (e.g., MCM-41) or alumina (B75360), provides a stable platform for the active indium species. acs.orgmdpi.com The preparation of these catalysts can be achieved through methods like wet impregnation or deposition precipitation, followed by calcination. acs.orggoogle.com

A supported catalyst like 20% InCl₃/MCM-41 has been shown to be a highly selective and sustainable Lewis acid catalyst for the deprotection of aryl acetates and propionates to their corresponding phenols. acs.org The catalyst demonstrates a high degree of dispersion of the indium salt over the support, which is crucial for its activity. acs.org Similarly, nano indium oxide has been used as a recyclable heterogeneous catalyst for the synthesis of arylaminotetrazoles, highlighting the potential for stable, reusable indium-based systems. ias.ac.in

In the hydroconversion of acetic acid, a bimetallic Ni-In catalyst supported on laponite clay (Ni₂In/LT) showed balanced hydrogenating activity, selectively producing ethanol. scispace.com Although this example involves indium in a bimetallic formulation derived from indium(III) oxide, it underscores the utility of supported indium in catalytic conversions of acetate-related feedstocks. scispace.com The use of this compound as a precursor for such supported catalysts is a viable route for creating these advanced materials. aip.org

Table 3: List of Chemical Compounds

Compound Name Chemical Formula / Class
This compound In(CH₃COO)₃
Acetic Anhydride (CH₃CO)₂O
Acrylonitrile C₃H₃N
Alumina Al₂O₃
Azomethine Imine Dipolar Compound
Enoldiazoacetate Diazo Compound
Ethanol C₂H₅OH
Ethyl Acetate CH₃COOCH₂CH₃
Ethyl Iodoacetate ICH₂COOCH₂CH₃
Indium(III) Chloride InCl₃
Indium(III) Iodide InI₃
Indium(III) Oxide In₂O₃
Indium(III) Triflate In(OTf)₃
Isopropyl Iodide (CH₃)₂CHI
Isopropenyl Acetate CH₂=C(CH₃)OCOCH₃
Laponite Synthetic Silicate Clay
MCM-41 Mesoporous Silica
Methyl Acrylate CH₂=CHCOOCH₃
Phenylsilane C₆H₅SiH₃
Propargylamine Amine with a Propargyl Group
Rhodium Acetate Rh₂(OAc)₄
Tocopherol Vitamin E
Tocopheryl Acetate Vitamin E Acetate

Synergistic Catalysis with this compound Derivatives

Synergistic catalysis, a strategy where two or more distinct catalysts work in concert to facilitate a single chemical transformation, has emerged as a powerful tool for achieving reactions that are otherwise inefficient or unattainable. princeton.edu In this context, this compound and its derivatives have proven to be effective Lewis acid components, often paired with organocatalysts or other metal catalysts to simultaneously activate different reacting partners. princeton.eduresearchgate.net This cooperative approach can lead to enhanced reactivity, improved yields, and superior stereoselectivity. princeton.edunih.gov

Cooperation with Organocatalysts

A notable application of synergistic catalysis involving this compound is in the α-functionalization of azaarenes. Researchers have successfully combined this compound with secondary amine organocatalysts to mediate the addition of alkyl-substituted azaarenes to α,β-unsaturated aldehydes (enals). researchgate.net In these systems, this compound functions as a Lewis acid, activating the nucleophilic azaarene component. researchgate.netnih.gov Concurrently, the secondary amine activates the enal by converting it into a more reactive iminium ion. researchgate.netnih.gov

This dual activation strategy has been employed for the synthesis of complex, chiral alkylpyridine derivatives and dihydroacridines. researchgate.net For instance, the Jørgensen group detailed an α-addition of methylquinolines to enals using a combination of a secondary amine and this compound catalysis. researchgate.net This synergistic method facilitates cascade reactions, such as a Michael-Michael-aldol sequence, to produce highly functionalized products with excellent enantioselectivity (up to 99%) and good diastereoselectivity. researchgate.net

Reaction TypeNucleophileElectrophileCatalytic SystemProduct TypeYield (%)StereoselectivityReference
Michael-Michael-Aldol Cascade2-Pyridineacetonitrileα,β-Unsaturated AldehydesIndium(III) Acetate + Secondary AmineChiral Quaternary Pyridines33-7287-99% ee, 3:1-6:1 dr researchgate.net
Michael-Aldol CascadeSubstituted QuinolinesActivated EnalsLewis Acid (e.g., Indium-based) + Secondary AmineDihydroacridinesGood to ExcellentGood to Excellent ee/dr researchgate.net
α-PropargylationAldehydesInternal AlkynesIndium Catalyst + Enamine Catalystα-Propargylated AldehydesExcellentExcellent ee princeton.edu

Bimetallic and Heterometallic Systems

This compound and its derivatives also serve as crucial components or precursors in the formation of bimetallic catalysts, where the synergistic interplay between indium and another metal enhances catalytic performance. copernicus.orgresearchgate.net

A key example is the creation of heterometallic palladium(II)-indium(III) acetate-bridged complexes, such as Pd(OOCMe)₄In(OOCMe). copernicus.orgresearchgate.net These complexes can act as single-source precursors for generating Pd-In bimetallic nanoparticles on a support material like alumina (Al₂O₃). copernicus.orgresearchgate.net These bimetallic catalysts exhibit superior performance in selective hydrogenation reactions compared to their monometallic counterparts. copernicus.org The synergy arises from the "site isolation" effect, where the less active indium atoms dilute the catalytically active palladium sites. copernicus.org This geometric and electronic modification suppresses undesired side reactions, such as the formation of palladium hydride, which is responsible for unselective hydrogenation. copernicus.org As a result, in the selective hydrogenation of propyne (B1212725) or diphenylacetylene (B1204595), the Pd-In catalyst achieves significantly higher selectivity towards the desired alkene (propene or diphenylethylene, respectively). copernicus.orgresearchgate.net For diphenylacetylene hydrogenation, a selectivity of approximately 98% at 90% conversion has been reported. researchgate.net

Similar synergistic effects are observed in other bimetallic systems:

Acetic Acid Hydroconversion: In nickel-indium (Ni-In) bimetallic catalysts, doping with indium completely suppresses the unwanted hydrodecarbonylation reaction that produces methane. bme.huresearchgate.net This modification of the active nickel surface redirects the reaction pathway towards the desired consecutive reduction, resulting in a high yield of ethanol. bme.hu

Electrocatalytic Ethanol Oxidation: Monodisperse ordered In-Pd nanoparticles (e.g., In₃Pd₂ and In₃Pd₅) demonstrate a bifunctional synergistic effect. nih.gov The indium atoms on the nanoparticle surface facilitate the efficient adsorption of hydroxyl radicals (OHads). nih.gov This accelerates the rate-determining step—the oxidation of acetaldehyde (B116499) to acetate—which occurs on the adjacent palladium sites. nih.gov This cooperative mechanism leads to a substantial boost in electrocatalytic activity, with mass activities up to 5.8 times higher than commercial Pd/C catalysts, and also enhances the catalyst's resistance to CO poisoning. nih.gov

Bimetallic SystemApplicationPrecursor ExampleSynergistic Effect (Role of Indium)Key OutcomeReference
Pd-InSelective HydrogenationPd(OOCMe)₄In(OOCMe)Site isolation of Pd atoms, suppressing unselective hydrogenation pathways.~98% selectivity for diphenylethylene at 90% conversion. copernicus.orgresearchgate.net
Ni-InAcetic Acid HydroconversionIndium(III) Oxide (dopant)Eliminates hydrodecarbonylation activity of Ni, promoting selective reduction.High yield of ethanol instead of methane. bme.huresearchgate.net
In-PdEthanol Oxidation (Electrocatalysis)N/A (Arrested Precipitation)Bifunctional mechanism: Promotes OH radical adsorption, accelerating acetate formation on Pd sites.Up to 5.8x higher mass activity than commercial Pd/C. nih.gov

Advanced Materials Fabrication Using Indium Acetate Precursors

Thin Film Deposition Technologies

Indium acetate (B1210297) is a key component in several thin-film deposition technologies, enabling the creation of high-quality films for electronic and optoelectronic applications.

Chemical Vapor Deposition (CVD) of Indium-Based Oxides and Sulfides

Chemical Vapor Deposition (CVD) is a widely used technique for producing high-purity, high-performance solid materials. In this process, volatile precursors are introduced into a reaction chamber, where they decompose and react on a heated substrate to form a thin film. Indium acetate is a suitable precursor for the CVD of indium-based compounds due to its volatility and decomposition characteristics. sigmaaldrich.com

For the fabrication of indium oxide (In₂O₃) thin films, this compound can be used in atmospheric-pressure CVD. scispace.com This method offers the advantage of not requiring an external oxygen source, as the acetate ligand itself provides the necessary oxygen for oxide formation. Research has shown that polycrystalline In₂O₃ films can be deposited at temperatures as low as 300°C using this compound. scispace.com Similarly, this compound has been employed in the CVD of indium tin oxide (ITO) films, where it is used in conjunction with a tin precursor like tin diacetate. scispace.com

This compound also serves as a precursor for the synthesis of indium sulfide (B99878) (In₂S₃) thin films via CVD. These films are significant for their applications in photovoltaic devices. In a typical process, this compound is used as the indium source, often in combination with a sulfur source, to deposit crystalline β-In₂S₃ films. capes.gov.br The use of single-source precursors, where both indium and sulfur are part of the same molecule, derived from indium thiocarboxylates, has also been explored to achieve low-temperature deposition. capes.gov.br

Table 1: CVD Parameters for Indium-Based Films Using this compound Precursors
Film MaterialIndium PrecursorCo-precursor/Sulfur SourceDeposition Temperature (°C)Key FindingsReference
Indium Tin Oxide (ITO)This compoundTin Diacetate300Produced polycrystalline films with high transparency (>90%). scispace.com
Indium Oxide (In₂O₃)This compoundNone (self-supplying)300-500Enabled low-temperature deposition without an external oxygen donor. scispace.com
Indium Sulfide (β-In₂S₃)This compoundThiourea-Used as an electron transport layer in perovskite solar cells.
Indium Sulfide (β-In₂S₃)Indium Thiocarboxylate (derived)Single-source210Achieved the lowest reported deposition temperature for high-purity crystalline films. capes.gov.br

Atomic Layer Deposition (ALD) Applications for Metal Oxides

Atomic Layer Deposition (ALD) is a thin-film deposition technique that offers exceptional control over film thickness and uniformity at the atomic level. The process involves sequential, self-limiting surface reactions. While various metal-organic precursors are used in ALD, the development of suitable indium precursors has been an active area of research. researchgate.net this compound itself is not typically a primary precursor for ALD due to its decomposition properties not being ideal for the self-limiting reactions required. However, derivatives and related compounds are explored. For instance, indium acetylacetonate (B107027) (In(acac)₃), a related β-diketonate, has been investigated for the ALD of In₂O₃ thin films. researchgate.net The principles of using such precursors pave the way for understanding how indium-containing compounds can be adapted for ALD processes.

Solution-Processed Thin Films: Sol-Gel and Spray Pyrolysis Methods

Solution-based methods like sol-gel and spray pyrolysis offer cost-effective and scalable alternatives to vacuum-based deposition techniques. This compound is readily used in these processes due to its solubility in various solvents. researchgate.netchalcogen.ro

In the sol-gel method , a colloidal suspension (sol) is formed, which then undergoes a transition to a gel-like network. This gel can be applied to a substrate and then heated to produce a solid film. For the synthesis of indium oxide, this compound is dissolved in a solvent like diethylene glycol and heated to form a homogenous solution. researchgate.netatlantis-press.com Subsequent hydrolysis and condensation reactions, often facilitated by the addition of an acid like nitric acid, lead to the formation of an In₂O₃ gel, which upon annealing yields crystalline nanoparticles. researchgate.netatlantis-press.com

Spray pyrolysis involves spraying a precursor solution onto a heated substrate, where the droplets undergo solvent evaporation and thermal decomposition to form a thin film. chalcogen.ro this compound is a common precursor for depositing In₂O₃ and ITO thin films via this method. chalcogen.roresearchgate.net For In₂O₃ films, a solution of this compound in water or alcohol is sprayed onto a substrate heated to temperatures typically between 250°C and 550°C. chalcogen.roresearchgate.netresearchgate.net The substrate temperature significantly influences the film's properties, such as crystallinity and transmittance. chalcogen.ro For ITO films, tin acetate or tin chloride is added to the this compound solution to achieve the desired tin doping. cecri.res.inaensiweb.com

Table 2: Comparison of Solution-Processed Thin Film Methods Using this compound
MethodTypical SolventTypical Temperature Range (°C)Key Process StepsResulting Film/MaterialReference
Sol-GelDiethylene Glycol, Benzylamine (B48309)130-500Dissolution, heating, gelation, drying, annealing.In₂O₃ nanoparticles and thin films. researchgate.netatlantis-press.comuotechnology.edu.iq
Spray PyrolysisWater, Ethanol (B145695), Methanol (B129727)250-550Solution atomization, droplet transport, thermal decomposition on substrate.In₂O₃ and ITO thin films. chalcogen.roresearchgate.netsemanticscholar.org

Fabrication of Transparent Conductive Oxides (TCOs) (e.g., ITO)

Transparent Conductive Oxides (TCOs) are essential materials in optoelectronic devices like displays and solar cells. Indium Tin Oxide (ITO) is the most widely used TCO due to its high electrical conductivity and optical transparency. This compound is a key precursor in various methods for fabricating ITO films.

In spray pyrolysis , this compound is mixed with a tin source, such as tin(II) acetate or tin(IV) chloride, in a suitable solvent. cecri.res.insemanticscholar.org The solution is then sprayed onto a heated substrate, leading to the formation of a polycrystalline ITO film. The properties of the resulting film, including resistivity and transmittance, are highly dependent on the Sn/In ratio in the precursor solution and the deposition temperature. semanticscholar.org For instance, using an this compound solution with a 6 at.% Sn/In ratio can yield high-quality ITO films. semanticscholar.org

The sol-gel method also utilizes this compound for ITO fabrication. An ITO sol can be prepared from this compound and a tin source like tin tetrachloride in a solvent mixture. jkcs.or.kr This sol can be applied to a substrate by spin-coating and then sintered at temperatures around 500°C to form a uniform ITO film. jkcs.or.kr This approach can be combined with the use of ITO nanoparticle slurries to achieve films with specific sheet resistances and high transmittance. jkcs.or.kr

Chemical Vapor Deposition (CVD) using this compound and tin diacetate has been shown to produce transparent conductive ITO films at a relatively low temperature of 300°C. scispace.com This method is advantageous as it is inexpensive and uses easy-to-handle precursors. scispace.com The resulting films exhibit high transmittance in the visible spectrum. scispace.com

Nanomaterial Synthesis

This compound is a valuable starting material for the synthesis of indium-based nanomaterials, offering control over size and morphology.

Indium Oxide (In₂O₃) Nanoparticles and Nanostructures

Indium oxide (In₂O₃) nanoparticles and nanostructures have garnered significant interest due to their applications in gas sensors, optoelectronics, and catalysis. uotechnology.edu.iqtandfonline.com this compound is a common precursor for the synthesis of these materials through various methods.

The sol-gel technique is widely employed for producing In₂O₃ nanoparticles. researchgate.netatlantis-press.comtandfonline.com In a typical synthesis, this compound is dissolved in a high-boiling-point solvent like diethylene glycol. researchgate.netatlantis-press.com The addition of reagents like nitric acid or the use of solvents like benzylamine can facilitate the formation of indium hydroxide (B78521) (In(OH)₃) as an intermediate, which upon calcination at temperatures around 500°C, converts to crystalline In₂O₃ nanoparticles. researchgate.netatlantis-press.comuotechnology.edu.iqtandfonline.com The size and morphology of the nanoparticles can be influenced by factors such as the choice of solvent and the presence of stabilizing agents. tandfonline.com

Thermal decomposition is another straightforward method for synthesizing In₂O₃ nanoparticles from this compound. tandfonline.comtandfonline.com Heating this compound in the presence of a nonaqueous medium like benzyl (B1604629) alcohol can lead to the formation of a gel, which upon further thermal treatment, decomposes to yield In₂O₃ nanoparticles. tandfonline.comtandfonline.com Research has shown that pre-irradiating the this compound precursor with gamma rays can influence the morphology of the resulting nanoparticles, leading to structures described as "coral-like." tandfonline.comscielo.br

Table 3: Synthesis of In₂O₃ Nanoparticles from this compound
Synthesis MethodKey Reagents/ConditionsIntermediate ProductCalcination/Decomposition Temperature (°C)Resulting NanostructureReference
Sol-GelDiethylene glycol, Nitric acidIndium-based gel500Fine powder of nano-sized particles. researchgate.netatlantis-press.com
Sol-GelBenzylamineIn(OH)₃-Cubic crystalline nanoparticles (avg. size 8 nm). ama-science.org
Thermal DecompositionBenzyl alcohol, γ-irradiation of precursorIndium-containing gelup to 900Coral-like nanoparticles. tandfonline.comtandfonline.com
SolvothermalEthanol/Water, Sodium HydroxideIn(OH)₃500 (calcination)Uniform, sphere-like nanostructures. tandfonline.com
Sol-Gel and Thermal Decomposition Routes

III-V Semiconductor Quantum Dots and Nanorods (InP, InAs)

This compound is a widely used indium source for the synthesis of III-V semiconductor nanocrystals, such as indium phosphide (B1233454) (InP) and indium arsenide (InAs) quantum dots (QDs) and nanorods. indium.com These materials are of significant interest as heavy-metal-free alternatives to cadmium-based QDs for applications in displays and bioimaging. beilstein-journals.org The synthesis typically involves a hot-injection method where a phosphorus or arsenic precursor is rapidly injected into a hot solution containing this compound and stabilizing ligands like fatty acids (e.g., myristic acid, palmitic acid) in a high-boiling point solvent like 1-octadecene (B91540) (ODE). oaepublish.comrsc.orgresearchgate.net

For InP QDs, precursors like tris(trimethylsilyl)phosphine (B101741) ((TMS)₃P) or phosphine (B1218219) (PH₃) are reacted with an this compound and zinc acetate mixture. beilstein-journals.orgoaepublish.com Similarly, InAs QDs are synthesized by injecting tris(trimethylsilyl)arsine ((TMSi)₃As) into a hot solution of this compound and oleic acid. rsc.orgpnas.org The size of the resulting QDs, which determines their optical properties due to quantum confinement, can be controlled by adjusting reaction parameters such as temperature, time, and precursor concentrations. rsc.orgpnas.org

The synthesis of one-dimensional nanostructures like nanorods and nanowires often proceeds via a Solution-Liquid-Solid (SLS) growth mechanism. researchgate.netnih.gov This method is a solution-phase analogue to the vapor-liquid-solid (VLS) mechanism and is particularly effective for producing III-V semiconductor nanorods where anisotropic growth is otherwise difficult to achieve. researchgate.netrsc.orgsigmaaldrich.com In a typical SLS synthesis of InP or InAs nanorods, metallic nanoparticles, often gold (Au) or indium (In), act as catalysts. researchgate.netrsc.orgresearchgate.net

The process begins with the dissolution of the indium and phosphorus/arsenic precursors from the solution into the liquid metal catalyst nanoparticle. researchgate.netnih.govchemrxiv.org As the concentration of the precursors within the catalyst droplet reaches supersaturation, the solid semiconductor material precipitates out, leading to the one-dimensional growth of a nanorod or nanowire. rsc.orgchemrxiv.org The metal catalyst particle remains at the tip of the growing nanostructure. rsc.orgresearchgate.net The diameter of the resulting nanorods is primarily determined by the size of the catalyst nanoparticles. rsc.org this compound is a common indium precursor in these syntheses, often used with myristic acid and Au nanoparticles to produce InP and InAs nanorods. researchgate.netresearchgate.netcambridge.org The amount of catalyst used is a critical parameter for achieving shape control. researchgate.netresearchgate.net In some cases, indium nanoparticles can be formed in situ from the reduction of an indium precursor, which then serve as the catalyst for SLS growth. rsc.orgchemrxiv.orgacs.org

Table 3: Parameters for SLS Growth of III-V Nanorods Using this compound

Nanomaterial Indium Precursor Group V Precursor Catalyst Key Findings Reference(s)
InP Nanorods This compound Not specified (inferred phosphine source) Gold (Au) nanoparticles Amount of Au catalyst is important for shape control. researchgate.netresearchgate.netcambridge.org
InAs Nanorods This compound Not specified (inferred arsine source) Gold (Au) nanoparticles SLS mechanism confirmed by Au presence at rod tips. researchgate.netresearchgate.net
InP Nanowires Indium tris(trifluoroacetate) Tris(diethylamino)phosphine In situ formed Indium (In) nanoparticles Aminophosphine acts as both P-precursor and reducing agent. chemrxiv.org
InP Nanowires Indium precursor Aminophosphine Pre-made Indium (In) nanoparticles Indium nanoparticles act as catalyzing 'nanoreactors'. rsc.org

The photoluminescence quantum yield (PLQY) and stability of InP and InAs QDs are highly dependent on their surface chemistry. mdpi.com Surface defects, such as dangling bonds and oxidation, act as trap states for charge carriers, quenching luminescence. rsc.orgmdpi.com Therefore, effective surface passivation is crucial.

A common issue in InP QD synthesis using carboxylate precursors is the formation of a surface oxide layer (e.g., InPOₓ), which can be detrimental to optical properties. oaepublish.comresearchgate.net This oxidation can be promoted by water generated from side reactions at high temperatures. oaepublish.com To mitigate this, various passivation strategies have been developed. One effective approach for InP QDs is the introduction of zinc compounds, such as zinc carboxylates or zinc chloride, during or after the synthesis. mdpi.combwise.kr Zinc carboxylate passivation can suppress the formation of the In₂O₃ layer, significantly increasing the PLQY and narrowing the emission spectrum. mdpi.com Similarly, treating InP/ZnSe core/shell QDs with zinc acetate can drastically enhance the PLQY from ~40% to ~90% by passivating undercoordinated surface chalcogenides. acs.org

For InAs QDs, surface indium vacancies are a major source of trap states. rsc.org These can be partially passivated using zinc chloride (ZnCl₂) or more effectively with fluoride (B91410) ions from sources like hydrofluoric acid (HF). rsc.org Another strategy involves a co-passivation approach using a combination of X-type ligands (like methylammonium (B1206745) acetate) and Z-type ligands (like InBr₃), which has been shown to reduce surface defects, decrease the Stokes shift, and improve the performance of InAs QD-based photodetectors. utoronto.ca This sequential ligand exchange can also help normalize the stoichiometry of the QD surface, regardless of the initial synthetic route. northwestern.edu

Table 4: Surface Passivation Agents for InP and InAs Quantum Dots

Quantum Dot Passivating Agent Mechanism/Effect Result Reference(s)
InP Zinc Carboxylate Suppresses In₂O₃ surface layer formation; functions as a size-regulating reagent. PLQY increased from 1% to 14%; FWHM reduced from 130 nm to 70 nm. mdpi.com
InP/ZnSe Zinc Acetate Passivates undercoordinated surface chalcogenides. PLQY enhanced from ~40% to ~90%. acs.org
InAs Zinc Chloride (ZnCl₂) Acts as a Z-type ligand to passivate surface indium vacancies. PLQY improved from <1% to 2%. rsc.orgbwise.kr
InAs Hydrofluoric Acid (HF) Fluoride ions effectively passivate indium vacancies. Improved surface passivation. rsc.org
InAs Methylammonium Acetate (MaAc) & InBr₃ Co-passivation with X- and Z-type ligands reduces surface traps. 25% decrease in Stokes shift; doubled PL lifetime; record EQE in photodetectors. utoronto.ca
Solution-Liquid-Solid (SLS) Growth Mechanisms

Metal-Organic Frameworks (MOFs) and Coordination Polymers

This compound is also utilized as a metal source in the synthesis of indium-based metal-organic frameworks (In-MOFs) and coordination polymers. chemrxiv.org MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands, often forming porous structures with applications in gas storage, separation, and catalysis. chalmers.sed-nb.info Indium-based MOFs are noted for their high stability in air and humid environments. chemrxiv.org

The most common methods for synthesizing In-MOFs are hydrothermal and solvothermal techniques. rsc.orggoogle.com These methods involve heating a mixture of a metal salt (the precursor) and an organic linker in a solvent (water for hydrothermal, another solvent for solvothermal) in a sealed container, such as a PTFE-lined autoclave. rsc.orgresearchgate.net The elevated temperature and pressure facilitate the reaction and crystallization of the MOF structure. rsc.org

While indium nitrate (B79036) and indium chloride are frequently used as indium sources, rsc.orgxdhg.com.cnrsc.org this compound has also been employed. For example, a multi-metal approach combining this compound and iridium chloride with a 2,5-pyridinedicarboxylic acid linker under hydrothermal conditions at 170°C resulted in the formation of a crystalline, extended indium-iridium framework. chemrxiv.org The choice of indium salt can significantly influence the resulting MOF structure. rsc.org Key parameters that control the formation of In-MOFs include the reactant concentrations, reaction temperature, time, and the specific metal salt and organic linker used. rsc.orgresearchgate.net Solvothermal synthesis has been used to create various In-MOFs, such as MIL-68(In) and its derivatives, for applications like dye adsorption. xdhg.com.cn Similarly, 2D indium MOFs have been synthesized under solvothermal conditions for applications in selective CO₂ capture and catalysis. nih.gov

Table 5: Examples of Hydrothermal/Solvothermal Synthesis of Indium-Based MOFs

MOF Name/Type Indium Precursor(s) Linker(s) Method Key Feature/Application Reference(s)
InIrPF-13 This compound, Iridium Chloride 2,5-Pyridinedicarboxylic acid (2,5-H₂PDC) Hydrothermal (170°C) Crystalline extended In-Ir framework. chemrxiv.org
MIL-68(In) derivatives Indium Nitrate Hydrate Terephthalic acid and derivatives Solvothermal Adsorption of methylene (B1212753) blue. xdhg.com.cn
InPF-50, InPF-51 Indium Nitrate, Indium Chloride 1,3,5-tris(4-carboxyphenyl)benzene (B1661964) (H₃btb) Solvothermal Layered structures, catalytic activity. rsc.org
MIL-117 Indium salt Pyromellitic acid (H₄btec) Hydrothermal (210°C) 3D open framework with unusual cis-sharing In-octahedra. researchgate.net
In-BDC MOF Not specified 1,4-benzenedicarboxylate (BDC) Hydrothermal High efficiency for electrocatalytic CO₂ reduction to formate (B1220265). researchgate.net

Compound List

Table 6: List of Chemical Compounds

Compound Name Chemical Formula
1-octadecene C₁₈H₃₆
Acetic acid CH₃COOH
Acetone (CH₃)₂CO
Benzyl alcohol C₆H₅CH₂OH
Carbon dioxide CO₂
Diethylene Glycol C₄H₁₀O₃
Gold Au
Hydrofluoric acid HF
Indium In
This compound In(CH₃COO)₃
Indium arsenide InAs
Indium bromide InBr₃
Indium chloride InCl₃
Indium nitrate In(NO₃)₃
Indium phosphide InP
Indium(III) oxide In₂O₃
Iridium chloride IrCl₃
Methylammonium acetate CH₃NH₃OOCCH₃
Myristic acid C₁₄H₂₈O₂
Nitric Acid HNO₃
Oleic acid C₁₈H₃₄O₂
Palmitic acid C₁₆H₃₂O₂
Phosphine PH₃
Polyvinyl alcohol (C₂H₄O)n
Polyvinyl pyrrolidone (C₆H₉NO)n
Sodium dodecyl sulphate C₁₂H₂₅NaO₄S
Terephthalic acid C₆H₄(COOH)₂
Tris(diethylamino)phosphine P(N(C₂H₅)₂)₃
Tris(trimethylsilyl)arsine As(Si(CH₃)₃)₃
Tris(trimethylsilyl)phosphine P(Si(CH₃)₃)₃
Water H₂O
Zinc acetate Zn(CH₃COO)₂
Zinc chloride ZnCl₂
Mechanistic Aspects of MOF Formation from this compound

The formation of Metal-Organic Frameworks (MOFs) from this compound precursors is a complex process governed by the principles of coordination chemistry, thermodynamics, and kinetics. The mechanism involves the self-assembly of indium ions and organic linkers into a crystalline, porous structure. The acetate anion, originating from the indium salt, plays a crucial role in modulating this process, influencing both the nucleation and growth phases of the MOF crystals.

The acetate ion (CH₃COO⁻) from the this compound precursor is not merely a spectator anion. It actively participates in the MOF formation mechanism, primarily by acting as a "modulator" or "capping agent". enpress-publisher.comscielo.br This coordination modulation is a widely recognized strategy for controlling MOF synthesis. The modulator, a monodentate ligand, competes with the multidentate organic linker for coordination sites on the indium metal center. scielo.bracs.org

The proposed mechanistic pathway can be broken down into several key stages:

Initial Coordination and Deprotonation: In solution, the this compound dissolves to provide In³⁺ ions, which are solvated by solvent molecules. The acetate anions can also coordinate to the indium centers. For MOF formation to proceed, the acidic protons of the carboxylate linkers must be removed to allow for coordination. The acetate ion, being the conjugate base of a weak acid (acetic acid, pKa ≈ 4.76), can act as a Brønsted base. acs.org It facilitates the deprotonation of the primary organic linker, a crucial step for the subsequent coordination to the indium ion. mdpi.com

ModulatorMOF SystemObserved Effect on Crystal Properties
Sodium AcetateMIL-68(In)Decrease in length and diameter of hexagonal nanorods. enpress-publisher.com
Acetic AcidUiO-66 (Zr-based)Increased porosity with increasing modulator amount. mdpi.com
Acetic AcidMixed Lanthanide-MOFsModulation of morphology and crystal size. scielo.br
AcetateMg-MOFsCan eliminate the influence of amide solvents and improve structural symmetry. acs.org

Crystal Growth: During the growth phase, the framework extends through the progressive replacement of the coordinated acetate ions and solvent molecules by the multidentate organic linkers. The lability of the In-acetate bond allows for this reversible exchange. This process enables the system to thermodynamically select the most stable, extended crystalline structure. The equilibrium between the coordination of the linker and the modulator is dynamic, and by carefully controlling reaction conditions such as temperature and reactant concentrations, the growth of the MOF crystals can be precisely managed. acs.org High temperatures generally increase the lability of both the linker and the modulator, facilitating the substitution of the monodentate acetate with the multidentate linkers required for framework extension. acs.org

The choice of the indium salt anion is a determining factor in the final structure of the MOF. Research has demonstrated that using this compound, nitrate, or fluoride with the linker 1,3,5-tris(4-carboxyphenyl)benzene (H₃btb) results in a neutral, layered MOF structure (InPF-50). In contrast, using indium chloride under similar conditions yields an anionic layered structure (InPF-51), where chloride ions are incorporated into the framework's coordination sphere. This highlights the direct role of the acetate ion in directing the assembly of specific structural motifs, distinct from those formed with halide anions.

Coordination Chemistry and Structural Elucidation

Indium Acetate (B1210297) as a Precursor for Novel Coordination Complexes

Indium acetate is a key reactant in the synthesis of various coordination complexes. While numerous polynuclear indium(III) carboxylates are known, there has been a focus on creating unique mononuclear species. nasa.govnasa.gov For instance, although not an acetate, a related mononuclear eight-coordinate indium(III) benzoate (B1203000) complex has been synthesized from indium metal, showcasing the potential for forming discrete molecular units. nasa.govnasa.gov

In organometallic chemistry, acetato(dimethyl)indium(III), which exists as a polymer in its crystalline form, reacts with neutral donor ligands to form mononuclear adducts. cdnsciencepub.com These reactions demonstrate the breakup of a polymeric structure to yield discrete five- or six-coordinate monomers in solution. cdnsciencepub.com

Furthermore, this compound is instrumental in constructing complex polynuclear clusters. A notable example is the indium(III)-centered, all-acetate-capped polyoxopalladate(II) nanocube, [InPd₁₂O₈(OAc)₁₆]⁵⁻. nih.govresearchgate.net This species is synthesized in a one-pot reaction in aqueous solution and serves as a precursor for even larger, more complex structures. nih.govresearchgate.net Research has also produced mononuclear, pentacoordinate indium phosphasalen complexes, which are synthesized from indium(III) acetate and a phosphasalen ligand and have shown catalytic activity. acs.org

Table 1: Examples of Indium-Acetate Derived Coordination Species

Complex Type Example Compound/Class Synthesis Precursor Key Structural Feature Reference
Mononuclear Me₂In(OAc)L (L = DMSO, pyridine) Me₂In(OAc) Five-coordinate monomer cdnsciencepub.com
Mononuclear Phosphasalen Indium Complexes Indium(III) acetate Pentacoordinate indium center acs.org
Polynuclear [Me₂In(OAc)]₂L" (L" = bipy, phen) Me₂In(OAc) Dimeric structure with bridging ligand cdnsciencepub.com
Polynuclear [InPd₁₂O₈(OAc)₁₆]⁵⁻ Indium(III) acetate Indium-centered nanocube nih.govresearchgate.net

This compound readily engages with multidentate ligands, leading to the formation of stable and structurally diverse complexes. The coordination chemistry of indium with such ligands is a field of active exploration due to the potential applications of the resulting compounds. d-nb.info

Studies have shown that acetato(dimethyl)indium(III) reacts with bidentate nitrogen donors like 2,2'-bipyridyl and 1,10-phenanthroline (B135089) to form complexes with the stoichiometry [Me₂In(OAc)]₂L". cdnsciencepub.com In these cases, the bidentate ligand bridges two dimeric acetato(dimethyl)indium units. cdnsciencepub.com In contrast, reaction with ethylenediamine (B42938) results in a monomeric, six-coordinate complex, Me₂In(OAc)·en. cdnsciencepub.com

The complexation of indium(III) acetate with alkyl-substituted 3,3'-bis(dipyrromethene) ligands in DMF has been investigated through spectrophotometric titration. researchgate.net The study proposed a mechanism involving the sequential formation of intermediate mono- and binuclear heteroligand complexes before yielding the final stable binuclear helicate, [In₂L₃]. researchgate.net Indium(III) complexes have also been successfully synthesized with Schiff base-derived polydentate ligands, demonstrating the versatility of indium in coordinating with various donor atoms. rsc.org The coordination of indium(III) with S,N,S-tridentate thiosemicarbazones can result in distorted octahedral geometries, where two tridentate ligands coordinate facially to the indium center. d-nb.info

The arrangement of molecules in the solid state, or crystal packing, is crucial for determining the material's properties. In the context of this compound derivatives, single-crystal X-ray diffraction is the primary tool for elucidating these packing motifs. rsc.orgresearcher.life

For example, when this compound is used as a precursor in the synthesis of metal-organic frameworks (MOFs), the resulting structure can exhibit complex packing. In one such 2D indium MOF, the indium cation is seven-coordinated, bound to three carboxylate groups from the organic linkers and one DMF solvent molecule. rsc.org The packing of these layers is influenced by the specific indium salt used in the synthesis. rsc.org The use of this compound specifically can lead to the formation of columnar crystals. rsc.org

Complex Formation with Multidentate Ligands

Ligand Exchange Dynamics and Stoichiometry

The substitution of ligands on an indium center is a fundamental process that dictates the formation of new complexes and the functional properties of materials derived from this compound, such as colloidal quantum dots.

Understanding the kinetics and thermodynamics of ligand exchange is essential for controlling chemical reactions. samipubco.comrsc.org Studies on the complexation of indium(III) acetate with bis(dipyrromethene) ligands have determined the thermodynamic constants for the formation of various species in solution. researchgate.net It was found that the methylation pattern of the ligands significantly affects the stability of the final helicate complex. researchgate.net

Table 2: Thermodynamic Data for Indium(III) Acetate Complexation

System Ligand (H₂L) Complex log(K₀) Method Reference
In(AcO)₃ + H₂L in DMF Tetramethyl-substituted 3,3'-bis(dipyrromethene) [In₂L₃] 31.06 Spectrophotometric Titration researchgate.net
In(AcO)₃ + H₂L in DMF Decamethyl-substituted 3,3'-bis(dipyrromethene) [In₂L₃] 29.35 Spectrophotometric Titration researchgate.net

The coordination environment around the indium ion is highly sensitive to the solvent and other reaction conditions. cdnsciencepub.com The choice of solvent can dictate the coordination mode of the acetate anion itself. In a study on heterometallic Zn₂Dy₂ clusters, using ethanol (B145695) as a solvent resulted in the acetate anion coordinating to the metal ion in a bidentate chelating fashion. nih.gov In contrast, when methanol (B129727) was used, the acetate adopted a bridging coordination mode. nih.gov This seemingly subtle change, driven by the solvent, had a significant impact on the resulting structure and magnetic properties of the clusters. nih.gov

In the synthesis of indium-based MOFs, the solvent can coordinate directly to the metal center, influencing the final structure. rsc.org These coordinated solvent molecules can often be replaced, providing accessible open metal sites for catalysis or other applications. rsc.org The larger ionic radius of In³⁺ enhances the kinetic lability of its coordination sphere, facilitating a higher ligand exchange rate and increasing the probability of obtaining crystalline materials. rsc.org Furthermore, the interaction between metal salt precursors and the solvent is a critical aspect of nanoparticle synthesis. The formation of metal-solvent complexes, such as [In(solvent)ₓ]³⁺, can occur, and these species are directly involved in the ligand exchange processes on the surface of colloidal quantum dots. acs.org

Kinetic and Thermodynamic Studies of Ligand Substitution

Spectroscopic and Diffraction-Based Structural Characterization Methodologies

The elucidation of the coordination chemistry and structure of this compound and its complexes relies heavily on a combination of spectroscopic and diffraction techniques. These methods provide critical insights into the solid-state and solution-phase structures, as well as the nature of the chemical bonds within these compounds.

X-ray Diffraction Studies of this compound Complexes

X-ray diffraction is a powerful tool for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Studies on this compound and its derivatives have revealed a variety of structural motifs, often influenced by the nature of additional ligands.

For instance, the crystal structure of acetato(dimethyl)indium(III), Me₂In(OAc), shows a six-coordinate indium atom. rsc.org The indium center is bonded to two methyl groups in an approximately trans configuration and to a bidentate acetate group. rsc.org The coordination sphere is completed by weaker interactions with oxygen atoms from adjacent acetate groups, resulting in a polymeric chain structure. rsc.org The In-O bond lengths for the bidentate acetate are 2.371 Å, while the weaker bridging In-O contacts are 2.600 Å. rsc.org The crystals of this compound are orthorhombic, with space group Pnma. rsc.org

The addition of neutral donor ligands can lead to the formation of new complexes with distinct crystal structures. For example, heterometallic palladium(II)-indium(III) acetate-bridged complexes, such as Pd(OOCMe)₄In(OOCMe) and its solvate Pd(OOCMe)₄In(OOCMe)·MeCOOH, have been synthesized and characterized by single-crystal X-ray crystallography. acs.org These studies provide detailed information on the coordination environment of both the indium and palladium centers and the bridging nature of the acetate ligands. acs.org

In the context of larger, more complex systems, X-ray diffraction has been used to characterize indium complexes with ligands like 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid mono(p-aminoanilide) (DOTA-AA). nih.gov In the solid state, the In(DOTA-AA) complex exhibits a twisted square antiprismatic coordination geometry, with the indium ion bonded to all eight donor atoms (N₄O₄) of the ligand. nih.gov Interestingly, the average In-N and In-O bond distances are very similar to those in the corresponding yttrium(III) complex, despite the smaller ionic radius of In³⁺, suggesting a less than perfect fit within the ligand's coordination cavity. nih.gov

Furthermore, the formation of indium(III) Schiff base complexes has been investigated, with X-ray diffraction patterns indicating crystalline structures. rasayanjournal.co.in In some cases, detailed X-ray diffraction studies have confirmed a tetragonal geometry for these complexes. rasayanjournal.co.in The thermal decomposition of this compound can also be monitored by X-ray diffraction, which confirms the formation of the cubic structure of indium oxide (In₂O₃) as the final product. researchgate.net

Table 1: Selected Crystallographic Data for this compound Complexes

CompoundCrystal SystemSpace GroupKey Structural FeaturesReference
Acetato(dimethyl)indium(III)OrthorhombicPnmaSix-coordinate In, polymeric chain rsc.org
Pd(OOCMe)₄In(OOCMe)·MeCOOH--Heterometallic Pd-In complex, acetate bridges acs.org
In(DOTA-AA)--Twisted square antiprismatic geometry, N₄O₄ donors nih.gov
In(III) Schiff Base ComplexesTetragonal-Crystalline, bidentate ligand coordination rasayanjournal.co.in

NMR and Mass Spectrometry for Solution-Phase Structural Analysis

While X-ray diffraction provides a static picture of the solid state, Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are invaluable for understanding the structure and behavior of this compound complexes in solution.

¹H NMR spectroscopy is frequently used to characterize the organic ligands attached to the indium center. For example, in studies of acetato(dimethyl)indium(III) adducts with various neutral donors, the chemical shifts of the methyl protons of the dimethylindium group and the acetate group provide information about the coordination environment. cdnsciencepub.com In the case of the 2,2'-bipyridyl and 1,10-phenanthroline adducts, the presence of two distinct CH₃-In resonances in the ¹H NMR spectrum suggests a cis arrangement of the methyl groups in a six-coordinate complex. cdnsciencepub.com The temperature dependence of the ¹H NMR spectra of the ethylenediamine adduct of Me₂In(OAc) indicates a dynamic equilibrium in solution between a six-coordinate species and a five-coordinate species where the ethylenediamine ligand is monodentate. cdnsciencepub.com

Mass spectrometry is a key technique for determining the molecular weight and composition of this compound complexes. Thermogravimetry coupled with mass spectrometry (TG-MS) has been employed to study the thermal decomposition of this compound. jst.go.jp This technique allows for the identification of gaseous products evolved during heating, such as water vapor, acetic acid, acetone, and carbon dioxide. jst.go.jp Such studies have led to the estimation of the formula for the starting material as a basic acetate, InOH(CH₃COO)₂. jst.go.jp

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry has been used to characterize more complex structures, such as indium(III) phthalocyanine (B1677752) complexes. researchgate.net This technique is particularly useful for large, non-volatile molecules. Electrospray mass spectrometry (ES-MS) has been used to confirm the structure of complexes like In(DOTA-AA). nih.gov Furthermore, inductively coupled plasma mass spectrometry (ICP-MS) is a highly sensitive method for the quantitative determination of indium in various samples, including those derived from the decomposition of this compound. uzh.chpublisso.de

Table 2: Spectroscopic Data for Selected this compound Complexes in Solution

ComplexTechniqueKey FindingsReference
Me₂In(OAc)·bipy¹H NMRTwo CH₃-In signals, indicating cis-methyl groups. cdnsciencepub.com
Me₂In(OAc)·en¹H NMRTemperature-dependent spectra suggest a dynamic equilibrium. cdnsciencepub.com
"this compound"TG-MSDecomposition evolves H₂O, acetic acid, acetone, CO₂. Proposed formula InOH(CH₃COO)₂. jst.go.jp
Indium(III) PhthalocyaninesMALDI-TOF MSCharacterization of large, complex structures. researchgate.net
In(DOTA-AA)ES-MSConfirmation of the proposed molecular structure. nih.gov

Vibrational Spectroscopy for Bonding Characterization

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides detailed information about the bonding within this compound and its complexes by probing the vibrational modes of the molecules.

The infrared spectrum of this compound and its derivatives typically shows characteristic absorption bands. The positions of the carboxylate (COO) stretching frequencies are particularly diagnostic of the coordination mode of the acetate ligand (e.g., monodentate, bidentate chelating, or bridging). In the study of acetato(dimethyl)indium(III) adducts, vibrational spectroscopy was used to identify the In-CH₃ stretching modes. cdnsciencepub.com For example, the 1,10-phenanthroline adduct shows two ν(In-CH₃) modes in the infrared and Raman spectra, consistent with the cis geometry of the methyl groups. cdnsciencepub.com

FTIR spectroscopy has been used to confirm the formation of complexes and to study the products of thermal decomposition. For instance, the IR spectra of indium oxide (In₂O₃) prepared by the thermal decomposition of this compound show characteristic In-O stretching vibrations in the region of 300-800 cm⁻¹. researchgate.net Specifically, absorption bands around 410, 565, and 600 cm⁻¹ are attributed to the In-O bond. researchgate.net In the synthesis of indium(III) Schiff base complexes, the appearance of new bands in the 443–496 cm⁻¹ and 525–580 cm⁻¹ regions are assigned to ν(M–O) and ν(M–N) vibrations, respectively, providing evidence of coordination. rasayanjournal.co.in

Operando Raman spectroscopy has been a powerful tool in studying the role of indium oxide (often derived from this compound precursors) in gas sensing applications. acs.org During the sensing of ethanol, Raman spectra reveal the formation of surface acetate species on the indium oxide. acs.org The changes in the Raman bands associated with hydroxyl groups and the formation of acetate provide insights into the reaction mechanism at the sensor surface. acs.orgmdpi.com

Table 3: Characteristic Vibrational Frequencies for this compound and Related Species

Compound/SpeciesTechniqueWavenumber (cm⁻¹)AssignmentReference
Me₂In(OAc)·phenIR530, 478ν(In-CH₃) cdnsciencepub.com
Me₂In(OAc)·phenRaman480ν(In-CH₃) cdnsciencepub.com
In₂O₃ (from acetate)FTIR410, 565, 600ν(In-O) researchgate.net
In(III) Schiff Base ComplexFTIR443 - 496ν(In-O) rasayanjournal.co.in
In(III) Schiff Base ComplexFTIR525 - 580ν(In-N) rasayanjournal.co.in
Surface Acetate on In₂O₃Raman871ν(C-C) mdpi.com
Surface Acetate on In₂O₃Raman2935ν(C-H) mdpi.com

Organometallic Chemistry Involving Indium Acetate

Reactivity of Indium-Carbon Bonds in Acetate (B1210297) Environments

The reactivity of organoindium compounds in the presence of acetate is most prominently observed in palladium-catalyzed cross-coupling reactions. In these reactions, organoindium reagents, typically generated in situ, readily engage with a variety of electrophiles, including those with acetate leaving groups.

Triorganoindium compounds have been shown to react with allylic acetates in the presence of a palladium(0) catalyst to yield the corresponding cross-coupled products. nih.gov For example, triorganoindium reagents (aryl, alkenyl, and methyl) react with cinnamyl and geranyl acetates. nih.gov Similarly, arylindium reagents, prepared directly from aryl iodides and indium metal, undergo palladium-catalyzed reactions with allylic acetates to furnish allylic substitution products in moderate yields. nih.govtminehan.comnih.gov These transformations highlight that the indium-carbon bond is sufficiently reactive to undergo transmetalation to a palladium center, a key step in the catalytic cycle. The tolerance of organoindium reagents to various functional groups makes them valuable in complex organic synthesis. researchgate.netwikipedia.org

Indium(III) acetate itself can act as a catalyst, for instance, in the intermolecular radical addition of organic iodides to electron-deficient alkenes. nih.govacs.org In this capacity, the acetate ligand supports a catalytic cycle that is proposed to proceed through the formation of indium hydride species. nih.govacs.orgresearchgate.net This demonstrates that the acetate environment can facilitate reactions involving the formation and reaction of transient indium-carbon bonds through a radical pathway.

The table below summarizes the types of reactions where the reactivity of organoindium species is observed in the presence of acetate-containing compounds.

Reaction TypeOrganoindium SpeciesAcetate SourceCatalystProduct Type
Allylic SubstitutionTriorganoindiums (Aryl, Alkenyl, Methyl)Allylic Acetates (e.g., cinnamyl acetate)Palladium(0)Allylic Compounds
Allylic SubstitutionArylindiums (from Aryl Iodide + In)Allylic AcetatesPalladium(0)Allylic Substitution Products
Radical AdditionTransient Organoindium IntermediateIndium(III) Acetate (catalyst)Indium(III) AcetateFunctionalized Alkenes

Formation of Organoindium Acetate Derivatives

Direct synthesis and isolation of stable organothis compound derivatives, such as RIn(OAc)₂ or R₂In(OAc), are not commonly reported in the literature. Instead, these species are typically generated in situ as transient intermediates in catalytic reactions.

One significant method for the in-situ generation of organoindium species from acetate-containing precursors is the palladium-catalyzed reaction of allylic acetates. In the presence of a Pd(0) catalyst, indium metal, and an indium salt like indium trichloride, allylic acetates are converted into allylindium species. nih.govresearchgate.net These reactive intermediates can then participate in inter- and intramolecular cross-coupling reactions with various electrophiles, such as aryl iodides and vinyl bromides. nih.gov The process involves a reductive transmetalation from a π-allylpalladium(II) complex to an indium(I) species, which is generated from the combination of indium(0) and indium(III). nih.govnih.gov

Another instance involves the reaction of ethyl α-bromoacetate with aldehydes in the presence of activated indium, which affords β-hydroxy acetates. nii.ac.jp This suggests the formation of an indium enolate intermediate derived from the starting acetate-containing material.

The following table outlines key findings related to the formation of organoindium species where acetate is involved, either as a precursor or as part of the reaction medium.

Precursor(s)ReagentsProposed IntermediateApplicationRef.
Allyl AcetatesPd(0), In(0), InCl₃Allylindium speciesInter- and intramolecular cross-coupling nih.gov
Allyl AcetatesPd(0), InIAllylindium speciesUmpolung allylation of hydrazones nih.govacs.org
Ethyl α-bromoacetate, AldehydeActivated IndiumIndium enolateSynthesis of β-hydroxy acetates nii.ac.jp

Mechanistic Investigations of Organometallic Transformations

Mechanistic studies have provided insight into the role of this compound and acetate-containing substrates in organometallic reactions. The pathways often involve multicomponent catalytic systems where the acetate ligand plays a crucial, albeit sometimes indirect, role.

Palladium-Catalyzed Allylations: In the palladium-catalyzed allylation reactions that use allylic acetates as precursors, the generally accepted mechanism begins with the oxidative addition of the allyl acetate to a Pd(0) complex to form a π-allylpalladium(II) acetate complex. nih.govnih.gov This is followed by a reductive transmetalation step. An indium(I) species, often InI or InCl generated in situ, reacts with the π-allylpalladium(II) complex to form an allylindium(III) species and regenerate the Pd(0) catalyst. nih.govnih.govacs.org This newly formed organoindium reagent is the active nucleophile that subsequently reacts with an electrophile. The efficiency of this transmetalation can be influenced by other components in the reaction, such as phosphine (B1218219) ligands. nih.gov

A proposed catalytic cycle for this transformation is depicted below:

Oxidative Addition: Allyl-OAc + Pd(0) → [π-Allyl-Pd(II)-OAc]

Reductive Transmetalation: [π-Allyl-Pd(II)-OAc] + In(I)X → Allyl-In(III)X(OAc) + Pd(0)

Nucleophilic Attack: Allyl-In(III)X(OAc) + Electrophile → Product + In(III)X(OAc)₂

Indium(III) Acetate-Catalyzed Radical Additions: For reactions catalyzed directly by indium(III) acetate, such as the addition of organic iodides to alkenes, a different mechanism is proposed. nih.govacs.org It is suggested that indium(III) acetate reacts with a hydride source, like phenylsilane (B129415), to form an indium hydride species (e.g., HIn(OAc)₂). researchgate.net This indium hydride then acts as a radical initiator, abstracting an iodine atom from the organic iodide to generate an alkyl radical. This radical adds to the electron-deficient alkene, and the resulting radical is then quenched by the indium hydride, propagating a radical chain reaction. nih.govresearchgate.net

The key steps in this proposed radical mechanism are:

Hydride Formation: In(OAc)₃ + PhSiH₃ → HIn(OAc)₂ + ...

Initiation: R-I + HIn(OAc)₂ → R• + HI + In(OAc)₂

Propagation:

R• + Alkene → [R-Alkene]•

[R-Alkene]• + R-I → R-Alkene-I + R•

or [R-Alkene]• + HIn(OAc)₂ → R-Alkene-H + •In(OAc)₂

These mechanistic investigations underscore the versatile role of the acetate ligand in stabilizing different oxidation states of indium and participating in various elementary steps of catalytic cycles, from transmetalation in palladium catalysis to hydride transfer in radical processes.

Theoretical and Computational Investigations of Indium Acetate

Electronic Structure and Bonding Analysis

Understanding the electronic structure and the nature of chemical bonds within indium acetate (B1210297) and its complexes is fundamental to predicting its chemical behavior.

Density Functional Theory (DFT) Calculations for Indium Acetate and its Complexes

Density Functional Theory (DFT) has become a workhorse in computational chemistry for studying the electronic properties of molecules. DFT calculations have been employed to investigate the geometry, electronic structure, and vibrational frequencies of this compound and its derivatives. For instance, DFT has been used to calculate the optimized parameters of indium oxide (In₂O₃) prepared from an this compound precursor, using the B3LYP method with a 3-21G basis set. researchgate.net These calculations provide valuable information on electronic properties such as absorption wavelengths, band gap energy, and frontier molecular orbital energies (HOMO and LUMO). researchgate.net

In the study of indium phosphide (B1233454) (InP) quantum dots, DFT modeling has been performed using various functionals like PBE1/PBE, LC–wPBE, and M06-2x with the LANL2DZ basis set to understand the electronic structure of large InP clusters. acs.org Natural Bond Orbital (NBO) analysis, a tool often used in conjunction with DFT, helps in analyzing electron and hole localizations in both ground and excited states. acs.org Furthermore, DFT calculations have been instrumental in understanding the co-passivation of indium arsenide (InAs) colloidal quantum dots, where simulations showed that co-passivation with acetate and halides could reduce trap states within the bandgap. utoronto.ca

The table below summarizes key parameters obtained from DFT calculations for this compound and related systems.

System/PropertyDFT Functional/Basis SetKey Findings
In₂O₃ from this compoundB3LYP/3-21GOptimized geometrical parameters, electronic properties (band gap, HOMO-LUMO). researchgate.net
InP Quantum Dot ModelsPBE1/PBE, LC–wPBE, M06-2x/LANL2DZAnalysis of electronic structure, open-shell ground states, and dopant bonding patterns. acs.org
InAs Colloidal Quantum DotsNot specifiedCo-passivation with acetate and halides reduces mid-gap traps. utoronto.ca
Indium(III) ComplexNot specifiedHOMO concentrated on the aminothiolate moiety, LUMO on the N,O-β-heteroarylalkenolate ligand. rsc.org

Molecular Orbital Theory Applied to Reactivity Prediction

Molecular Orbital (MO) theory provides a framework for understanding chemical reactivity by examining the interactions between the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these orbitals can predict how a molecule will interact with other chemical species.

In a study of a mixed-ligand indium(III) complex, DFT calculations showed that the HOMO was localized on the aminothiolate part of the complex, while the LUMO was predominantly on the N,O-β-heteroarylalkenolate ligand. rsc.org This separation of frontier orbitals provides insights into the potential sites for electrophilic and nucleophilic attack, thus predicting the compound's reactivity.

Reaction Mechanism Elucidation

Computational chemistry plays a crucial role in mapping out the detailed steps of chemical reactions, including those involving this compound as a catalyst or precursor.

Computational Modeling of Catalytic Cycles

This compound can act as a catalyst in various organic transformations. Computational modeling helps to elucidate the mechanisms of these catalytic cycles. For instance, in the indium(III) acetate-catalyzed intermolecular radical addition of organic iodides to electron-deficient alkenes, a plausible reaction mechanism involves the formation of indium hydride species. nih.gov This is thought to occur via hydride transfer from a silane (B1218182) to the indium center, followed by a radical chain process mediated by the indium hydride. nih.gov

In the context of CO₂ reduction, DFT calculations have been used to understand the role of the interface between copper and indium in determining the reaction pathway. researchgate.net These calculations suggested that the Cu-In interface enhances the adsorption of a key reaction intermediate (*COOH) for CO production. researchgate.net While not directly involving this compound, this highlights the power of computational modeling in understanding indium-based catalysis.

Investigation of Precursor Decomposition Pathways in Material Synthesis

This compound is a common precursor for the synthesis of various indium-containing materials, such as indium oxide and indium phosphide. wikipedia.org Understanding its decomposition pathway is critical for controlling the properties of the final material.

Thermogravimetric analysis (TGA) coupled with computational methods can provide a detailed picture of the decomposition process. Dynamic thermogravimetric measurements have been used to study the thermal decomposition of this compound, with the data analyzed using various solid-state reaction models. researchgate.net

Computational studies on the decomposition of indium precursors are vital for techniques like Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD). For example, a computational study on a different indium precursor for InN ALD investigated its gas-phase decomposition, revealing its instability under typical ALD conditions. diva-portal.org Similar studies on this compound could provide valuable information for optimizing deposition processes. In the synthesis of In₂S₃ thin films from a mixed-ligand indium(III) complex, computational investigations validated the formation of indium sulfide (B99878) by identifying an intermediate state that was also detected by mass spectrometry. rsc.org

Simulations of this compound in Condensed Phases

While gas-phase calculations are crucial, simulating the behavior of this compound in solution or the solid state provides a more realistic picture of its properties and reactivity. High-temperature ab initio molecular dynamics (AIMD) simulations have been used to observe the early stages of InP cluster formation from indium and phosphorus precursors in solution. researchgate.net These simulations showed that indium agglomeration precedes the formation of In-P bonds, with the acetate ligands playing a role in the abstraction of ligands from the phosphorus precursor. researchgate.net

Molecular Dynamics Simulations of Solution-Phase Behavior

Molecular dynamics (MD) simulations, particularly ab initio molecular dynamics (AIMD), have been employed to investigate the complex reaction pathways of this compound in solution. These simulations are crucial for understanding the initial stages of material synthesis, such as the formation of indium phosphide (InP) quantum dots, where this compound is a common precursor.

High-temperature AIMD simulations have been used to observe the early-stage mechanisms of InP cluster formation from this compound and phosphine (B1218219) (PH3) precursors. mit.edu These simulations reveal that the process begins with the agglomeration of indium precursors before the formation of In-P bonds. researchgate.net A key observation is the predominance of an intercomplex pathway, where In-P bonds form between different precursor molecules. In this mechanism, the carboxylate ligand from a second indium precursor assists in abstracting a ligand from the phosphorus precursor, facilitating the creation of an indium-rich cluster. researchgate.net

The simulations provide detailed energetic information about these processes. For instance, the initial agglomeration of two this compound precursors to form a complex with one to three bridging acetate ligands has a low activation energy. mit.edu However, the formation of a fourth bridging acetate is less favorable, indicating a more stable three-bridge structure. mit.edu

A critical step in the formation of InP is the creation of In-P bonds and the dissociation of P-H bonds. The energy barriers for these steps are linked to the energetic cost of forming a monodentate acetate on the indium precursor. mit.edu Theoretical calculations showed that starting with an this compound structure that already possesses monodentate acetates can significantly lower the energy barrier for In-P bond formation. mit.edu

Table 1: Calculated Energy Barriers for this compound Reactions in AIMD Simulations mit.edu
Reaction StepCalculated Activation Energy (kcal/mol)
Initial agglomeration of two In(Ac)₃ precursors (1-3 bridging acetates)0–3
Addition of a fourth bridging acetate6
In-P bond formation via new intracomplex pathway with a pre-formed monodentate acetate5

These computational findings offer a molecular-level understanding of how precursor structure and interactions in solution govern the initial nucleation and growth of nanoparticles, guiding the rational design of synthesis protocols.

Surface Adsorption and Interface Phenomena Studies

Computational and experimental studies have explored the adsorption phenomena related to this compound and its constituent ions at various interfaces. This is critical for applications in nanoparticle synthesis, thin-film deposition, and environmental remediation.

One area of investigation is the use of this compound as a precursor in the synthesis of indium oxide (In₂O₃) nanoparticles. The shape of the resulting nanocrystals can be controlled by the addition of other metal ions, a process governed by surface adsorption. For example, in the synthesis of In₂O₃ from this compound in oleylamine, the addition of copper salts leads to a change in nanoparticle shape from flower-like to quasi-spherical or elongated. This effect is attributed to the adsorption of copper ions onto the surface of the growing In₂O₃ nanocrystals, which modifies the growth kinetics of different crystal facets. The specific anion (acetate, acetylacetonate) was found to have a secondary role, pointing to the metallic cation as the primary shape-controlling agent through surface adsorption.

The adsorption of the indium(III) ion from aqueous solutions, which is relevant to the behavior of dissolved this compound, has also been studied extensively. Chelating materials are often used to selectively adsorb and separate indium from solutions containing other metals, such as zinc. Studies have examined the use of chelating cellulose (B213188) functionalized with iminodiacetic acid for this purpose. cellulosechemtechnol.ro The adsorption process is highly dependent on pH, with maximum adsorption observed in the range of 1.6-8.0. cellulosechemtechnol.ro The adsorption capacity and mechanism can be quantified using isotherm models.

Table 2: Adsorption Parameters for Indium(III) on Various Adsorbents
Adsorbent MaterialAdsorption ModelMaximum Adsorption CapacityReference
Chelating Cellulose (IRY-HW)Langmuir1.5 mmol/g cellulosechemtechnol.ro
Chitosan-Coated Bentonite (B74815) (CCB)LangmuirNot specified researchgate.net
Magnesium Ferrite (B1171679) (MgFe₂O₄)Not specified46.4 mg/g mdpi.com

In studies using chitosan-coated bentonite beads, the removal of indium(III) ions was found to be a function of pH, initial concentration, and temperature, with the Langmuir isotherm best describing the equilibrium data. researchgate.net The adsorption was determined to be primarily physical. researchgate.net Similarly, magnesium ferrite (MgFe₂O₄) has been investigated as an adsorbent for recovering indium from aqueous solutions, demonstrating efficient adsorption at a pH greater than 2. mdpi.com These studies highlight the importance of surface chemistry and solution conditions in controlling the adsorption of indium at solid-liquid interfaces.

Future Research Directions and Emerging Applications of Indium Acetate

Indium acetate (B1210297), a versatile precursor in materials science, is at the forefront of innovative research, driving advancements in a wide range of technological fields. Its unique chemical properties make it an ideal candidate for integration into novel materials and for developing next-generation electronic and sensor technologies. This article explores the future research directions and emerging applications of indium acetate, highlighting its potential to revolutionize various sectors.

Q & A

Q. What are the standard protocols for synthesizing high-purity indium acetate in laboratory settings?

this compound is typically synthesized via refluxing indium oxide (In₂O₃) with glacial acetic acid under anhydrous conditions. A common method involves dissolving In₂O₃ in excess acetic acid at 120°C for 24 hours, followed by solvent evaporation and recrystallization in ethanol. Purity (≥99.99%) can be verified via inductively coupled plasma mass spectrometry (ICP-MS) to ensure minimal metal impurities .

Q. Which spectroscopic and structural characterization techniques are most effective for confirming this compound purity and crystallinity?

Key methods include:

  • FTIR : To identify acetate ligand vibrations (e.g., ν(COO⁻) at 1560 cm⁻¹ and ν(C-O) at 1410 cm⁻¹) .
  • XRD : Confirms crystallinity and phase purity by matching peaks with reference patterns (e.g., JCPDS 06-0416) .
  • SEM/TEM : Reveals morphological features (e.g., needle-like crystals or spherical nanoparticles) .
  • TGA : Quantifies thermal stability and decomposition steps (e.g., mass loss at 270°C due to In₂O₃ formation) .

Q. How is this compound utilized as a precursor material in semiconductor nanoparticle synthesis?

this compound serves as a primary indium source for synthesizing indium phosphide (InP) quantum dots. A typical protocol involves reacting this compound with tris(trimethylsilyl)phosphine in oleylamine at 240–300°C, yielding size-tunable nanoparticles (3–8 nm). The acetate ligands facilitate controlled nucleation, while reaction temperature and ligand ratios dictate quantum dot size and photoluminescence properties .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported molecular formulas (C₂H₄InO₂ vs. C₆H₉InO₆) for this compound compounds?

The variance arises from hydration states and ligand coordination. Anhydrous this compound (C₆H₉InO₆, MW 291.95 g/mol) contains three acetate groups per indium ion, while hydrated forms (e.g., In(OAc)₃·xH₂O) may exhibit reduced molecular weights. Researchers should:

  • Perform elemental analysis (EA) to quantify C/H/O ratios.
  • Use Karl Fischer titration to determine water content.
  • Cross-reference with X-ray crystallography for structural confirmation .

Q. What kinetic models best describe the non-isothermal decomposition behavior of this compound precursors?

The Flynn-Wall-Ozawa iso-conversional method is widely used to calculate activation energy (EaE_a) during decomposition. For this compound, EaE_a ranges from 120–150 kJ/mol, depending on irradiation history. Key steps include:

  • Measuring mass loss via TGA at multiple heating rates (β = 5–20°C/min).

  • Applying the integral equation:

    ln(βT1.92)=Constant1.052EaRT\ln\left(\frac{\beta}{T^{1.92}}\right) = \text{Constant} - \frac{1.052E_a}{RT}
  • Validating results with Masterplot analysis to identify reaction mechanisms (e.g., diffusion-controlled vs. nucleation models) .

Q. What mechanistic insights explain this compound's role in catalyzing selenide formation from benzyl acetates?

this compound facilitates C–Se bond formation via a Lewis acid-mediated mechanism. Experimental evidence suggests:

  • Indium(III) coordinates with selenium, activating it for nucleophilic attack.
  • Benzyl acetate undergoes deacetylation, generating a benzyl carbocation intermediate.
  • Kinetic studies show a first-order dependence on this compound concentration, with turnover frequencies (TOF) exceeding 500 h⁻¹ under optimized conditions (80°C, toluene solvent) .

Key Research Recommendations

  • Address purity discrepancies by standardizing synthesis protocols and characterization workflows.
  • Explore mixed-ligand systems (e.g., this compound with oleic acid) to enhance quantum dot stability.
  • Investigate γ-irradiation effects on decomposition kinetics for nuclear applications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.